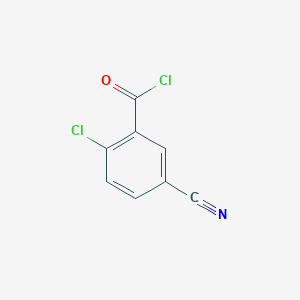

2-Chloro-5-cyanobenzoyl chloride

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-7-2-1-5(4-11)3-6(7)8(10)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYWZVSVGZQXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557345 | |

| Record name | 2-Chloro-5-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122483-59-4 | |

| Record name | 2-Chloro-5-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Chloro-5-cyanobenzoyl chloride CAS 122483-59-4 properties

[1][2][3][4]

Introduction: The Orthogonal Scaffold

2-Chloro-5-cyanobenzoyl chloride is a trifunctional aromatic building block characterized by three distinct reactive sites: an acid chloride, an aryl chloride, and a nitrile group.[1] Its utility in medicinal chemistry stems from the orthogonal reactivity of these functional groups, allowing for sequential, chemoselective derivatization.[1]

-

Primary Reactivity (Electrophile): The acid chloride (

) is the most reactive site, susceptible to rapid nucleophilic acyl substitution by amines, alcohols, and thiols.[1] -

Secondary Reactivity (Electrophile): The aryl chloride at the ortho position is activated by the electron-withdrawing carbonyl and nitrile groups, making it a prime candidate for nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] -

Tertiary Reactivity (Masked Electrophile): The nitrile group (

) at the meta position serves as a robust electron-withdrawing group (EWG) during initial steps but can later be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into heterocycles like tetrazoles or oxadiazoles.[1]

This compound is a critical intermediate in the synthesis of PPAR

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 122483-59-4 | |

| IUPAC Name | 2-Chloro-5-cyanobenzoyl chloride | |

| Molecular Formula | ||

| Molecular Weight | 200.02 g/mol | |

| Physical State | Solid (Yellow to Brown) | Often used as a crude melt/solid due to hydrolytic instability.[1] |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols.[1] |

| Storage | 2–8°C, Inert Atmosphere | Hydrolysis releases HCl and the parent benzoic acid.[1] |

| Reactivity Hazard | Corrosive, Lachrymator | Releases HCl gas upon contact with moisture.[1] |

Synthetic Routes & Production

The industrial and laboratory-scale synthesis of 2-chloro-5-cyanobenzoyl chloride is achieved through the chlorination of its parent acid, 2-chloro-5-cyanobenzoic acid (CAS 89891-83-8).[1] The choice of chlorinating agent dictates the purity and workup requirements.[1]

Protocol: Thionyl Chloride Mediated Synthesis

This is the standard laboratory method, preferred for its volatile byproducts (

Reagents:

-

Precursor: 2-Chloro-5-cyanobenzoic acid (1.0 equiv)[1]

-

Reagent: Thionyl Chloride (

) (Excess, solvent/reagent)[1] -

Catalyst: DMF (Catalytic, 1-2 drops)[1]

Mechanism:

The catalytic DMF reacts with

Step-by-Step Workflow:

-

Charge: In a dry round-bottom flask equipped with a reflux condenser and

guard tube, suspend 2-chloro-5-cyanobenzoic acid in neat -

Activate: Add 1–2 drops of anhydrous DMF. A vigorous evolution of gas (

) will commence.[1] -

Reflux: Heat the mixture to 80°C for 1–2 hours until the solution becomes clear and gas evolution ceases.

-

Concentrate: Remove excess

under reduced pressure (rotary evaporator). -

Azeotrope: Add dry toluene and re-evaporate to remove trace thionyl chloride.

-

Yield: The resulting yellow solid is typically used directly in the next step without chromatographic purification to prevent hydrolysis.[1]

Applications in Drug Discovery

The core utility of CAS 122483-59-4 lies in its role as a "lynchpin" scaffold that connects two distinct pharmacophores.[1]

Case Study: Synthesis of PPAR Inverse Agonists (e.g., FX-909)

Recent research has identified covalent inverse agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPAR

Reaction Logic:

-

Amide Coupling: The acid chloride reacts with a specialized aniline (e.g., 2-phenylpyridin-4-amine) to form the benzamide core.[1]

-

Conformational Locking: The ortho-chloro substituent provides steric bulk that forces the amide bond out of planarity, a critical feature for fitting into the PPAR

ligand-binding domain (LBD).[1]

Case Study: Quinolinone Construction

This scaffold is also used to synthesize 4-oxo-1,4-dihydroquinoline derivatives via a Grob-type condensation or related cyclization strategies.[1]

Workflow:

Visualizing the Chemistry

The following diagram illustrates the synthesis and divergent applications of the scaffold.

Caption: Synthetic pathway from precursor acid to bioactive benzamide and quinolinone scaffolds.[1]

Handling & Safety Protocols

Strict adherence to safety protocols is mandatory due to the corrosive nature of acid chlorides. [1]

-

Moisture Control: All glassware must be flame-dried.[1] Reagents/solvents must be anhydrous.[1] The compound hydrolyzes rapidly to release HCl gas.[1]

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1] A fume hood is required to manage HCl/SO2 off-gassing.[1]

-

Quenching: Quench excess acid chloride by slowly adding the reaction mixture to a stirred solution of saturated sodium bicarbonate (

) or dilute ammonium hydroxide. Do not add water directly to the neat solid. [1]

References

-

Synthesis of PPAR

Inverse Agonists: -

Patent: Benzamide Derivatives

-

Patent: Quinoline Synthesis

-

PPARG inverse agonists and uses thereof. US Patent Application 2023/0331678 A1.[1]

-

-

Compound Properties & Safety

molecular weight and density of 2-Chloro-5-cyanobenzoyl chloride

CAS: 122483-59-4 | Formula:

Executive Summary

2-Chloro-5-cyanobenzoyl chloride is a highly specialized electrophilic intermediate used primarily in the synthesis of advanced pharmaceutical ingredients (APIs), including antiviral agents and kinase inhibitors.

This guide addresses a critical operational disconnect often found in literature: while many benzoyl chloride derivatives are liquids, 2-Chloro-5-cyanobenzoyl chloride is a solid at room temperature . Consequently, standard volumetric handling protocols based on liquid density are invalid and can lead to significant stoichiometric errors. This document outlines the physicochemical properties, precise handling methodologies, and quality control frameworks required to maintain the integrity of this moisture-sensitive compound.[4]

Physicochemical Specifications

The following data aggregates experimental values and validated computational models.

| Property | Value | Notes |

| Molecular Weight | 200.02 g/mol | Critical for stoichiometric calculations. |

| CAS Number | 122483-59-4 | Distinct from 2-chlorobenzoyl chloride (609-65-4). |

| Physical State | Yellow to Brown Solid | Do not pipette. Handle as a powder. |

| Predicted Density | Theoretical value only. Refers to crystal density, not bulk density. | |

| Melting Point | ~60–70°C | Low-melting solid; may liquefy in uncontrolled storage. |

| Solubility | DCM, THF, Toluene | Reacts violently with water/alcohols. |

| Storage | 2–8°C, Inert Atmosphere | Hydrolysis yields 2-chloro-5-cyanobenzoic acid. |

The "Density Trap" in Process Chemistry

Researchers often request the density of acid chlorides to facilitate volumetric transfer (e.g., using automated liquid handlers). For 2-Chloro-5-cyanobenzoyl chloride, relying on density is a procedural error.

-

Bulk Density vs. True Density: As a solid, the "bulk density" varies significantly based on particle size and packing. Using the theoretical density (

g/cm³) to calculate volume for a solid powder will result in under-dosing. -

Operational Directive: All aliquoting must be gravimetric (by weight), not volumetric.

Structural Integrity & Hydrolysis Pathways

The purity of this reagent is defined by its resistance to hydrolysis. Upon contact with atmospheric moisture, the acyl chloride moiety degrades into a carboxylic acid. This transformation alters the molecular weight and polarity, ruining stoichiometric precision.

Degradation Mechanism

The following diagram illustrates the hydrolysis pathway and the resulting change in physicochemical properties.

Figure 1: Hydrolysis pathway. Note the shift from MW 200.02 (Active) to MW 181.58 (Inactive Acid).

Validated Handling Protocols

Protocol A: Purity Verification (The "Solubility Test")

Before committing the reagent to a high-value synthesis, verify it has not hydrolyzed. The carboxylic acid impurity is significantly less soluble in non-polar solvents than the acid chloride.

Reagents: Anhydrous Dichloromethane (DCM) or Hexanes. Workflow:

-

Weigh 50 mg of the sample into a dry vial.

-

Add 1 mL of anhydrous DCM.

-

Observation:

-

Clear Solution: High purity (>95% Acid Chloride).[5]

-

Cloudy/Precipitate: Significant Hydrolysis (>10% Carboxylic Acid).

-

Action: If cloudy, filter the solid (the acid) and re-titrate or discard the batch.

-

Protocol B: Preparation of a Standard Solution

Since the compound is a solid, the most accurate way to dispense it for reactions is to create a stock solution of known molarity.

Target: 1.0 M Solution in THF (Tetrahydrofuran).

-

Calculate Mass: For 10 mL of 1.0 M solution, you need 10 mmol.

-

Weighing: Weigh

g of solid 2-Chloro-5-cyanobenzoyl chloride into a flame-dried volumetric flask under nitrogen/argon. -

Dissolution: Add anhydrous THF to fill half the volume. Swirl until fully dissolved.

-

Make up to Mark: Dilute to the 10 mL mark with THF.

-

Storage: Seal with a Parafilm-wrapped stopper or transfer to a Schlenk flask. Use within 24 hours.

Workflow Visualization: Inert Handling

Figure 2: Inert handling workflow emphasizing temperature equilibration and gravimetric measurement.

References

-

Sigma-Aldrich. (n.d.). 2-Chloro-5-cyanobenzoyl chloride Product Specification. Retrieved from

-

PubChem. (2025).[6] 2-Chloro-5-cyanobenzoic acid (Hydrolysis Product Data). National Library of Medicine. Retrieved from [7]

-

Appretech Scientific. (n.d.). Catalog Data: 2-Chloro-5-cyanobenzoyl chloride. Retrieved from

-

ChemicalBook. (2024). CAS 122483-59-4 Properties and Safety. Retrieved from

Sources

- 1. appretech.com [appretech.com]

- 2. 2-Chloro-5-cyanobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 3. 2-CHLORO-5-CYANOBENZOYL CHLORIDE | 122483-59-4 [sigmaaldrich.com]

- 4. Hydrochloric Acid Stability Requirements in Development Phases [eureka.patsnap.com]

- 5. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. 2-Chloro-5-cyanobenzoic acid | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

Application Notes & Protocols for the Synthesis of N-Aryl-2-chloro-5-cyanobenzamides

Introduction: The Significance of N-Arylbenzamides in Modern Chemistry

The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry and materials science. Compounds bearing this motif are integral to the development of novel therapeutics, agrochemicals, and functional organic materials. Specifically, derivatives of 2-chloro-5-cyanobenzoyl chloride are key precursors for molecules with potential applications as kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The reaction of 2-chloro-5-cyanobenzoyl chloride with anilines provides a direct and efficient route to a diverse library of N-aryl-2-chloro-5-cyanobenzamides.

This guide provides a comprehensive overview of the reaction conditions, in-depth experimental protocols, and the fundamental principles governing the synthesis. It is designed for researchers, scientists, and drug development professionals seeking to employ this critical amide bond-forming reaction with precision and a deep understanding of the underlying chemistry.

Reaction Overview and Mechanism: The Schotten-Baumann Reaction

The synthesis of N-aryl-2-chloro-5-cyanobenzamides from 2-chloro-5-cyanobenzoyl chloride and anilines is a classic example of the Schotten-Baumann reaction.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism.[2] The core transformation involves the attack of the nucleophilic amine (the aniline) on the electrophilic carbonyl carbon of the acyl chloride.

The mechanism unfolds in several key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate.[3]

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group.

-

Deprotonation: A base present in the reaction mixture neutralizes the hydrochloric acid (HCl) generated, which is formed from the expelled chloride and the proton from the nitrogen atom.[4] This step is critical as it prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[1]

Caption: Mechanism of the Schotten-Baumann Reaction.

Critical Reaction Parameters: A Scientist's Guide to Optimization

The success of the acylation reaction hinges on the careful control of several key parameters. Understanding the causality behind these choices is paramount for achieving high yield and purity.

-

Choice of Base: The base is arguably the most critical component after the primary reactants. Its primary role is to scavenge the HCl produced.[5]

-

Inorganic Bases (e.g., NaOH, K₂CO₃): These are often used in biphasic systems (an organic solvent and water).[2][6] The base resides in the aqueous phase, neutralizing the HCl as it is formed, while the organic reactants and product remain in the organic phase. This is a cost-effective and classic approach.

-

Organic Bases (e.g., Pyridine, Triethylamine (TEA)): These are used in anhydrous (single-phase) organic solvents. Pyridine can offer an additional advantage; it can react with the acyl chloride to form a highly reactive N-acylpyridinium salt, which can accelerate the rate of acylation, especially with less reactive anilines.[1][4] TEA is a non-nucleophilic base commonly used for this purpose.[7]

-

-

Solvent System: The choice of solvent is dictated by the chosen base and the solubility of the reactants.

-

Biphasic Systems: A combination of water and an immiscible organic solvent like dichloromethane (DCM) or diethyl ether is standard.[4] This setup facilitates easy separation and neutralization of the acid byproduct.

-

Anhydrous Systems: When using organic bases, anhydrous solvents such as DCM, tetrahydrofuran (THF), or acetonitrile are required to prevent the hydrolysis of the highly reactive acyl chloride.[7][8]

-

-

Temperature Control: The reaction is typically exothermic.

-

Initial Cooling (0 °C): It is standard practice to cool the reaction mixture in an ice bath before and during the addition of the acyl chloride.[7][9] This helps to control the reaction rate, minimize side reactions, and prevent the degradation of heat-sensitive functional groups.

-

Warming to Room Temperature: After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure it proceeds to completion.[7]

-

-

Stoichiometry: A slight excess (1.05-1.2 equivalents) of the acyl chloride is often used to ensure complete consumption of the more valuable or complex aniline. Correspondingly, a slight excess of the base (1.2-1.5 equivalents) is used to ensure complete neutralization of the generated HCl.[7]

Experimental Protocols

Safety First: 2-Chloro-5-cyanobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[10] It is also harmful if inhaled or swallowed.[10] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11]

Protocol 1: Anhydrous Conditions with an Organic Base (Triethylamine)

This protocol is preferred for small-scale synthesis and when working with substrates that may have solubility issues in biphasic systems.

Materials & Reagents

| Reagent/Material | Grade |

|---|---|

| 2-Chloro-5-cyanobenzoyl chloride | >95% |

| Substituted Aniline | Reagent Grade |

| Triethylamine (TEA), distilled | Anhydrous |

| Dichloromethane (DCM) | Anhydrous |

| 1 M Hydrochloric Acid (HCl) | ACS Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade |

| Brine (Saturated NaCl solution) | ACS Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade |

| Round-bottom flask, magnetic stirrer, dropping funnel | Standard lab equipment |

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq.) in anhydrous DCM (approx. 10 mL per mmol of aniline).

-

Base Addition: Add triethylamine (1.2 eq.) to the solution.

-

Cooling: Cool the mixture to 0 °C using an ice bath while stirring.

-

Acyl Chloride Addition: Dissolve 2-chloro-5-cyanobenzoyl chloride (1.05 eq.) in a separate portion of anhydrous DCM and add it dropwise to the stirring aniline solution over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[9]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[9]

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry, and determine the melting point.

Protocol 2: Biphasic Schotten-Baumann Conditions

This is a robust and scalable method, particularly suitable for simpler anilines.

Materials & Reagents

| Reagent/Material | Grade |

|---|---|

| 2-Chloro-5-cyanobenzoyl chloride | >95% |

| Substituted Aniline | Reagent Grade |

| Sodium Hydroxide (NaOH) | ACS Grade |

| Dichloromethane (DCM) or Diethyl Ether | ACS Grade |

| Deionized Water | High Purity |

| Round-bottom flask, magnetic stirrer, dropping funnel | Standard lab equipment |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in DCM (or diethyl ether).

-

Aqueous Base: Add an equal volume of a 10% aqueous NaOH solution to create a biphasic system.[7]

-

Cooling: Cool the mixture to 0 °C with vigorous stirring to ensure efficient mixing between the two phases.

-

Acyl Chloride Addition: Dissolve 2-chloro-5-cyanobenzoyl chloride (1.05 eq.) in a small amount of the same organic solvent and add it dropwise to the vigorously stirring biphasic mixture.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.

-

Work-up:

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

-

Purification & Characterization: Proceed with purification and characterization as described in Protocol 1.

Workflow and Characterization

The overall process from starting materials to the final, characterized product follows a logical sequence.

Caption: Experimental workflow for amide synthesis.

Expected Characterization Data:

-

¹H NMR: Expect to see signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on both aromatic rings, and a characteristic broad singlet for the amide N-H proton, typically downfield (>8.5 ppm).

-

IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹ and an N-H stretching band around 3200-3400 cm⁻¹. The nitrile (C≡N) stretch will appear around 2220-2240 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive acyl chloride (hydrolyzed). | Use fresh or newly opened acyl chloride. Ensure all glassware and solvents are anhydrous for Protocol 1. |

| Aniline is protonated and non-nucleophilic. | Ensure sufficient base is present (1.2-1.5 eq.). | |

| Multiple Spots on TLC | Incomplete reaction. | Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C). |

| Side reactions or decomposition. | Maintain strict temperature control, especially during acyl chloride addition. | |

| Product is an Oil / Fails to Crystallize | Presence of impurities. | Purify by column chromatography. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. |

| Hydrolysis of Acyl Chloride | Presence of water in anhydrous setup. | Use freshly distilled anhydrous solvents. Dry glassware in an oven before use. |

References

-

Wikipedia. Schotten–Baumann reaction. [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. [Link]

-

Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

-

CHEMSOLVE.NET. Schotten Baumann reaction-mechanism-application. [Link]

-

NEET coaching. In Schotten-Baumann reaction, aniline is heated with.... [Link]

-

askIITians. Reaction of aniline with acetyl chloride in the presence of NaOH give. [Link]

-

BYJU'S. Schotten Baumann Reaction. [Link]

-

RSC Publishing. Reaction Chemistry & Engineering. [Link]

-

Quora. What is the Schottan-Baumann reaction?. [Link]

-

Sigma-Aldrich. SAFETY DATA SHEET - p-Cyanobenzoyl chloride. [Link]

-

Sciencemadness.org. Friedel-Crafts acylation of anilides. [Link]

-

ResearchGate. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. [Link]

-

PMC. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. [Link]

- Google Patents.

-

PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

-

ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. [Link]

-

Banaras Hindu University. Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. [Link]

-

IJCSR. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. In Schotten-Baumann reaction, aniline is heated with ......... [allen.in]

- 4. testbook.com [testbook.com]

- 5. quora.com [quora.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Application Notes & Protocols for the Preparation of N-Substituted-2-Chloro-5-Cyanobenzamides

Abstract

N-substituted benzamides represent a privileged scaffold in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] This document provides a comprehensive guide for the synthesis of a specific subclass, N-substituted-2-chloro-5-cyanobenzamides, which are valuable intermediates for creating diverse molecular libraries. We detail two robust and versatile synthetic protocols: a classic acid chloride-based method and a modern carbodiimide-mediated coupling reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles, validation checkpoints, and critical safety considerations.

Introduction: The Significance of the Benzamide Scaffold

The N-substituted-2-chloro-5-cyanobenzamide core is a versatile building block. The chloro and cyano groups on the benzene ring provide specific electronic properties and act as synthetic handles for further chemical modification, while the N-substituent allows for extensive diversification to modulate physicochemical properties and biological activity. Compounds derived from this scaffold have potential applications in various therapeutic areas, including oncology and infectious diseases.[1][2][3]

The general synthetic strategy involves the coupling of a carboxylic acid, 2-chloro-5-cyanobenzoic acid, with a primary or secondary amine. This transformation, while fundamental, requires careful selection of methodology to ensure high yield, purity, and compatibility with a wide range of functional groups on the amine coupling partner.

Overall Synthetic Workflow

The preparation of N-substituted-2-chloro-5-cyanobenzamides follows a two-step logical pathway starting from the commercially available 2-chloro-5-cyanobenzoic acid.[4][5] The first step is the activation of the carboxylic acid, which can be achieved through conversion to a highly reactive acyl chloride or by forming an active ester intermediate using a coupling agent. The second step is the nucleophilic acyl substitution, where the desired amine is introduced to form the final amide product.

Caption: Overall synthetic workflow for N-substituted-2-chloro-5-cyanobenzamides.

Experimental Protocols

This section details two primary methods for the synthesis. Method A is a cost-effective and robust procedure suitable for simple amines. Method B offers milder conditions, making it ideal for more complex or sensitive amine substrates.

Method A: Acyl Chloride-Mediated Synthesis

This method proceeds via the formation of 2-chloro-5-cyanobenzoyl chloride, a highly reactive intermediate that readily couples with amines. The reaction of an acid with thionyl chloride (SOCl₂) or oxalyl chloride is a standard and efficient way to produce acyl chlorides.[6]

Part 1: Synthesis of 2-Chloro-5-cyanobenzoyl Chloride

Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gas).

-

Reagent Addition: Add 2-chloro-5-cyanobenzoic acid (1.0 eq) to the flask. Carefully add thionyl chloride (SOCl₂, ~3.0 eq) either neat or with an inert solvent like dichloromethane (DCM).

-

Reaction: Heat the mixture to reflux (for DCM, ~40°C; for neat, ~76°C) for 2-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

-

Isolation: Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 2-chloro-5-cyanobenzoyl chloride is often used directly in the next step without further purification.

Causality: Thionyl chloride converts the carboxylic acid into a highly electrophilic acyl chloride. The byproducts of this reaction (HCl and SO₂) are gaseous, which drives the reaction to completion according to Le Châtelier's principle.

Part 2: Amidation with Amine (Schotten-Baumann Conditions)

This protocol is a variation of the classic Schotten-Baumann reaction, adapted for this specific substrate.[7][]

Protocol:

-

Reaction Setup: In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) and a base such as triethylamine (Et₃N, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[9] Cool the mixture to 0°C in an ice bath.

-

Acyl Chloride Addition: Dissolve the crude 2-chloro-5-cyanobenzoyl chloride from the previous step in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

If using DCM, separate the organic layer. Wash it sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality: The base (e.g., Et₃N) neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine starting material. The low temperature helps to control the exothermic reaction between the highly reactive acyl chloride and the amine.[]

Caption: Simplified mechanism for the acyl chloride-mediated amidation.

Method B: Carbodiimide-Mediated Amide Coupling

Modern amide synthesis often employs coupling reagents that activate the carboxylic acid in situ under milder conditions, avoiding the need for harsh reagents like thionyl chloride.[7] This method is particularly useful for amines containing acid-sensitive functional groups. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common, often used with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[10]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-cyanobenzoic acid (1.0 eq), the desired amine (1.0-1.2 eq), a coupling additive like HOBt (1.1 eq), and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM.[10]

-

Activation: Cool the solution to 0°C and add the carbodiimide coupling reagent, such as EDC (1.1 eq), portion-wise.

-

Reaction: Stir the mixture at 0°C for 30-60 minutes, then allow it to warm to room temperature and stir overnight (12-24 hours).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic solution sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt intercepts this intermediate to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide.[10] The byproduct of EDC is a water-soluble urea, which is easily removed during the aqueous work-up.

Characterization and Quality Control

The identity and purity of the synthesized N-substituted-2-chloro-5-cyanobenzamides must be confirmed using standard analytical techniques.[2][11]

-

¹H and ¹³C NMR: Confirms the chemical structure by showing characteristic shifts and coupling patterns for the aromatic and N-substituent protons and carbons.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C=O (amide I band, typically 1630-1680 cm⁻¹) and N-H (for primary and secondary amides, ~3300 cm⁻¹) bonds.[12]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.[12]

-

Melting Point (MP): A sharp melting point range is indicative of high purity.[13]

Comparative Data Table

The following table provides representative data for the synthesis of various N-substituted benzamides, illustrating the versatility of these methods.

| N-Substituent (Amine) | Method | Base/Additive | Solvent | Yield (%) | Reference |

| Benzylamine | A (Acyl Chloride) | NaOH (aq) | DCM | High | [7] |

| Aniline | B (EDC) | DIPEA / HOBt | DMF | Good | [10] |

| 4-Ethylaniline | A (Acyl Chloride) | - | Dichloroethane | 76-91% | [12] |

| Various Amines | A (Acyl Chloride) | K₂CO₃ | DCM | Good | [9] |

Safety Precautions

Strict adherence to safety protocols is mandatory when performing these syntheses.[14]

-

General Handling: All reactions should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Cyanide Compounds: 2-Chloro-5-cyanobenzoic acid and its derivatives are cyano-containing compounds. They are harmful if swallowed, inhaled, or in contact with skin.[5] Avoid creating dust. Never mix with strong acids, as this can liberate highly toxic hydrogen cyanide gas.[17][18]

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care. Use a gas trap to neutralize the HCl and SO₂ byproducts.

-

Coupling Reagents (EDC, DCC): Can be sensitizers and irritants. Avoid skin contact.[15]

-

Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. Dimethylformamide is a reproductive toxin. Minimize exposure and handle only in a fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Cyanide-containing waste must be handled and disposed of as hazardous material.

References

-

Magar, D.D., Tapas, A.R., & Ambre, P.K. (2026, January 4). Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. Der Pharma Chemica. Available from: [Link]

-

Ilies, M., et al. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Available from: [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280. Available from: [Link]

-

Dominic Ravichandran, et al. (2020). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. ResearchGate. Available from: [Link]

-

S. L. T. Kandepi, et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

-

Santos, M. A., et al. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available from: [Link]

-

M. A. M. Abdel-Hamed, et al. (n.d.). Straightforward synthesis of 2-chloro- N -(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity. ResearchGate. Available from: [Link]

-

S. D. Zarić, et al. (2015, December 1). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Springer. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. Available from: [Link]

-

PubChem. (n.d.). 2-Chloro-5-cyanobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Fensterbank, L., & Lacôte, E. (2017, April 12). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. Available from: [Link]

-

AMERICAN ELEMENTS. (n.d.). 2-Chloro-5-cyanobenzoic acid. Available from: [Link]

- European Patent Office. (1999, September 23). Process for producing cyanobenzoic acid derivatives. Google Patents.

-

M. S. Raj, et al. (n.d.). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CAS 89891-83-8 | 4637-5-18 | MDL MFCD11036379 | 2-Chloro-5-cyanobenzoic acid | SynQuest Laboratories [synquestlabs.com]

- 5. 2-Chloro-5-cyanobenzoic acid | C8H4ClNO2 | CID 14203095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. benchchem.com [benchchem.com]

- 9. <i>N</i>-(substituted phenyl)-2-chloroacetamides: LSER and LFER study - Arabian Journal of Chemistry [arabjchem.org]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. camachem.com [camachem.com]

synthesis of benzodiazepine derivatives using 2-Chloro-5-cyanobenzoyl chloride

Application Note: High-Efficiency Synthesis of 7-Cyano-1,4-Benzodiazepine-2,5-diones

Strategic Overview & Mechanism

This application note details the optimized synthesis of 7-cyano-1,4-benzodiazepine-2,5-diones utilizing 2-Chloro-5-cyanobenzoyl chloride (CAS 101068-45-9) as the electrophilic core.

While 1,4-benzodiazepines are privileged structures in medicinal chemistry (anxiolytics, antitumor agents), the introduction of a nitrile handle at the 7-position is synthetically advantageous. It serves as a precursor for amidines, tetrazoles, or carboxylic acids in late-stage functionalization.

Expert Insight (The "Why"): Standard syntheses often use isatoic anhydrides. However, the acid chloride route is superior for this specific substrate due to the electronic properties of the 5-cyano group.

-

Activation: The cyano group (EWG) at the 5-position is para to the 2-chloro substituent. This significantly lowers the energy barrier for the intramolecular Nucleophilic Aromatic Substitution (

) required for ring closure, allowing for milder cyclization conditions compared to unsubstituted analogs. -

Regiochemistry: The reaction proceeds via an initial N-acylation of an amino acid ester, followed by an amine-mediated cyclization.

Visual Workflow (Pathway & Logic)

The following diagram illustrates the synthetic pathway and the critical decision points for troubleshooting.

Caption: Modular synthesis pathway. The electron-deficient aromatic ring facilitates the final cyclization step.

Detailed Experimental Protocols

Step 1: Preparation of the Acyclic Precursor (Acylation)

Objective: Isolate Ethyl N-(2-chloro-5-cyanobenzoyl)glycinate.

Materials:

-

2-Chloro-5-cyanobenzoyl chloride (1.0 equiv)

-

Glycine ethyl ester hydrochloride (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add Glycine ethyl ester HCl (1.1 equiv) and anhydrous DCM (10 mL/g of substrate). -

Base Addition: Cool the suspension to 0°C. Add DIPEA (2.5 equiv) dropwise. The solution should become clear as the free base is liberated.

-

Acylation: Dissolve 2-Chloro-5-cyanobenzoyl chloride (1.0 equiv) in minimal DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

-

Critical Control: Maintain temperature <5°C to prevent hydrolysis or bis-acylation.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1). The acid chloride (

) should disappear, and a new amide spot ( -

Workup: Wash with 1N HCl (2x), sat.

(2x), and Brine. Dry over -

Purification: Recrystallize from Ethanol/Hexane if necessary, though crude purity is often >95%.

Step 2: Cyclization to 7-Cyano-1,4-benzodiazepine-2,5-dione

Objective: Intramolecular

Protocol (Ammonia Route for N1-H):

-

Solvation: Dissolve the Intermediate from Step 1 in Methanol (0.2 M concentration).

-

Reagent: Add 7N Ammonia in Methanol (10 equiv).

-

Cyclization: Seal the vessel (pressure tube) and heat to 80°C for 12–16 hours.

-

Mechanistic Note: The ammonia first converts the ethyl ester to a primary amide. Subsequently, the amide nitrogen attacks the C2-position of the aromatic ring, displacing the chloride. The 5-CN group stabilizes the transition state, accelerating this step.

-

-

Isolation: Cool to 0°C. The product often precipitates as a white/off-white solid. Filter and wash with cold methanol.

Protocol (Alkyl Amine Route for N1-R):

-

Reagent: React Intermediate with Primary Amine (

, 2.0 equiv) in 2,2,2-Trifluoroethanol (TFE) or Ethanol. -

Conditions: Reflux for 16-24 hours. TFE is recommended as it facilitates

reactions by activating the leaving group via hydrogen bonding.

Quantitative Data & Validation Parameters

The following table summarizes expected outcomes and QC parameters for the intermediate and final product.

| Parameter | Intermediate (Acyclic) | Target (Benzodiazepine) |

| Physical State | White/Pale Yellow Solid | White Crystalline Solid |

| Yield (Typical) | 88% – 94% | 75% – 85% |

| 1H NMR Key Signal | Triplet (~1.3 ppm) & Quartet (~4.2 ppm) for Ethyl ester | Absent (Ethyl group lost) |

| IR Signature | ~2230 cm⁻¹ (CN), ~1740 cm⁻¹ (Ester C=O) | ~2230 cm⁻¹ (CN), ~1680 cm⁻¹ (Amide) |

| HPLC Purity | > 98% (RT: 4.5 min) | > 99% (RT: 3.2 min) |

Note: Retention times (RT) are estimates based on C18 column, Acetonitrile/Water gradient.

Troubleshooting & Optimization

Issue: Hydrolysis of Acid Chloride

-

Symptom:[1][2][3] Low yield in Step 1; presence of 2-chloro-5-cyanobenzoic acid.

-

Solution: Ensure DCM is anhydrous.[4] Use fresh 2-Chloro-5-cyanobenzoyl chloride. If the reagent is aged, reflux in thionyl chloride (

) for 1 hour to regenerate the acid chloride before use.

Issue: Incomplete Cyclization

-

Symptom:[2][3] Presence of uncyclized primary amide in Step 2.

-

Solution: The 2-chloro displacement is the rate-limiting step. Increase temperature to 100°C (sealed tube) or switch solvent to DMSO or DMA (Dimethylacetamide) to enhance nucleophilicity.

Issue: Oligomerization

-

Solution: Maintain dilute conditions (0.1 M) during cyclization to favor intramolecular reaction over intermolecular polymerization.

References

-

Solid-Phase Synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones. Journal of Combinatorial Chemistry. (2003). Demonstrates the acylation/cyclization logic on solid support.

-

Nucleophilic Aromatic Substitution: SNAr. Chemistry LibreTexts. (2026). Foundational mechanism explaining the activating effect of the cyano group.

-

Facile synthesis of 1,4-benzodiazepine-2,5-diones. New Journal of Chemistry. (2019). Validates the amino-acid ester route for benzodiazepinone synthesis.

-

Synthesis of 1,4-benzodiazepines via Intramolecular C–N Bond Coupling. Molecules. (2022). Discusses modern catalytic approaches vs traditional SNAr for this scaffold.

-

Organic Syntheses Procedure: Glycine ethyl ester hydrochloride. Organic Syntheses. (1941). Standard protocol for the preparation of the amino acid ester starting material.

Sources

Application Note: Esterification of Phenols with 2-Chloro-5-cyanobenzoyl Chloride

Abstract & Strategic Context

This application note details the optimized protocol for the esterification of phenols using 2-Chloro-5-cyanobenzoyl chloride . This specific acylating agent is a critical building block in medicinal chemistry, often utilized to introduce a pharmacophore found in androgen receptor antagonists and kinase inhibitors.

Chemical Challenge: The reaction presents a dichotomy of reactivity. The 5-cyano group is strongly electron-withdrawing, activating the carbonyl carbon toward nucleophilic attack. However, the 2-chloro substituent provides significant steric hindrance at the ortho position. Furthermore, phenols are weaker nucleophiles than aliphatic alcohols (pKa ~10 vs. ~16), requiring base catalysis to drive the reaction.

Solution: This guide presents two validated pathways:

-

Method A (Anhydrous): A DMAP-catalyzed homogeneous reaction for complex or moisture-sensitive substrates.

-

Method B (Schotten-Baumann): A biphasic approach for robust, simple phenols.

Reaction Mechanism & Chemical Logic

The formation of the ester bond proceeds via a Nucleophilic Acyl Substitution.[1][2] However, direct attack by the phenol on the sterically crowded acid chloride is kinetically slow. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to accelerate this process via a "Steglich-type" activation mechanism.

The DMAP Catalytic Cycle

-

Activation: DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium ion . This intermediate is more electrophilic than the starting acid chloride and less sterically hindered due to the planar nature of the pyridine ring.

-

Deprotonation: The auxiliary base (Triethylamine or DIPEA) acts as a proton sponge, neutralizing the HCl generated.

-

Transfer: The phenoxide (generated in situ) attacks the N-acylpyridinium species, collapsing to form the ester and regenerating DMAP.

Mechanism Visualization

Figure 1: The DMAP-catalyzed activation cycle overcomes the steric hindrance of the ortho-chloro group.

Experimental Protocols

Reagent Stoichiometry Table

| Component | Equiv. | Role | Notes |

| Phenol Substrate | 1.0 | Nucleophile | Limiting reagent. |

| Acid Chloride | 1.2 | Electrophile | Excess ensures complete conversion; susceptible to hydrolysis. |

| Triethylamine ( | 1.5 | Base | Scavenges HCl; must be dry. |

| DMAP | 0.1 | Catalyst | Essential for phenols; 10 mol% loading. |

| DCM or THF | [0.2 M] | Solvent | Anhydrous; DCM preferred for solubility. |

Method A: Anhydrous Organic Base (Standard Protocol)

Best for: Complex phenols, scale-up, and moisture-sensitive substrates.

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add the Phenol (1.0 equiv) and DMAP (0.1 equiv) . Dissolve in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

-

Base Addition: Add Triethylamine (1.5 equiv) via syringe.

-

Observation: The solution may darken slightly; this is normal.

-

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Expert Note: While the reaction can proceed at RT, cooling minimizes the formation of ketene dimers or hydrolysis if trace moisture is present.

-

-

Acylation: Dissolve 2-Chloro-5-cyanobenzoyl chloride (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Why? Dropwise addition prevents localized overheating and runaway exotherms.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check via TLC (typically 20% EtOAc/Hexanes). The acid chloride runs fast; the ester will be less polar than the phenol.

-

-

Quench: Add saturated

solution (aqueous) to quench the reaction.

Method B: Schotten-Baumann (Biphasic)

Best for: Simple, robust phenols and "green" chemistry requirements.

Step-by-Step Procedure:

-

Dissolve the Phenol (1.0 equiv) in 10% aqueous NaOH (2.0 equiv).

-

Add an equal volume of DCM.

-

Add 2-Chloro-5-cyanobenzoyl chloride (1.2 equiv) dissolved in DCM to the vigorously stirring biphasic mixture.

-

Stir at RT for 1 hour.

-

Separate layers; the product is in the organic phase.

Workup & Purification Workflow

The workup is critical to remove the excess acid chloride (which hydrolyzes to the benzoic acid) and the DMAP.

Figure 2: Purification logic targeting specific impurities at each wash step.

Detailed Wash Steps:

-

Acid Wash: Wash the organic layer with 1M HCl (2x). This protonates the DMAP and TEA, moving them into the aqueous layer.

-

Base Wash: Wash with Saturated

(2x). This converts any unreacted acid chloride (now hydrolyzed to the benzoic acid) into its water-soluble carboxylate salt. -

Drying: Dry over anhydrous

, filter, and concentrate.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is flame-dried. Increase Acid Chloride to 1.5 equiv. |

| No Reaction | Steric Hindrance | Increase DMAP to 0.2 equiv. Switch solvent to Toluene and reflux (Method A only). |

| Byproduct Spots | O- vs C-acylation | Use non-polar solvents (DCM/Toluene) to favor O-acylation. C-acylation is rare but possible with resorcinols. |

| Emulsion | Density similarity | Add solid NaCl to the aqueous layer to increase density difference during workup. |

Safety Warning:

-

2-Chloro-5-cyanobenzoyl chloride is corrosive and a lachrymator. Handle only in a fume hood.

-

Cyanide functionality: While the nitrile group is generally stable, avoid strong reducing agents or strong acids at high temperatures which could theoretically liberate HCN.

References

-

Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[3] Angew.[4] Chem. Int. Ed.1978 , 17, 522–524.[3] Link

-

DMAP Catalysis Review: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew.[4] Chem. Int. Ed. Engl.1978 , 17, 569–583. Link

-

Schotten-Baumann Conditions: "Schotten-Baumann Reaction." Organic Chemistry Portal. Link

- Phenolic Esterification Protocols: "Preparation of Esters from Phenols." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 1248.

Sources

Technical Support Center: Purification of 2-Chloro-5-Cyanobenzoic Acid

Welcome to our dedicated technical support center for handling 2-chloro-5-cyanobenzoic acid in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in purifying their target compounds from this unreacted starting material. Here, we provide in-depth troubleshooting guides and frequently asked questions to streamline your purification process, grounded in scientific principles and practical expertise.

Frequently Asked Questions (FAQs)

Q1: Why can 2-chloro-5-cyanobenzoic acid be challenging to remove from a reaction mixture?

A1: 2-Chloro-5-cyanobenzoic acid possesses several physicochemical properties that can complicate its removal. Its carboxylic acid functional group allows it to be soluble in a range of polar organic solvents, potentially co-eluting with polar products during chromatography or co-precipitating during recrystallization. Furthermore, its aromatic nature can lead to interactions with other aromatic compounds in the mixture, making separation by simple extraction less efficient.

Q2: What are the initial indicators of successful removal of 2-chloro-5-cyanobenzoic acid?

A2: The most common and reliable indicators are a sharp melting point of your final product and the absence of the characteristic peaks of 2-chloro-5-cyanobenzoic acid in analytical spectra such as ¹H NMR and ¹³C NMR. A clean, single spot on a Thin Layer Chromatography (TLC) plate, with an Rf value distinct from that of the starting material, is also a strong qualitative indicator of purity.

Q3: Can I use a simple water wash to remove 2-chloro-5-cyanobenzoic acid?

A3: While 2-chloro-5-cyanobenzoic acid has some solubility in hot water, a simple water wash at neutral pH is generally not very effective for complete removal, especially from an organic solvent. This is because the protonated carboxylic acid is not highly soluble in neutral water.[1] To effectively move the acid into an aqueous layer, a basic solution is required to deprotonate the carboxylic acid, forming a much more water-soluble salt.[2][3]

Q4: Is 2-chloro-5-cyanobenzoic acid volatile? Can it be removed by evaporation?

A4: 2-Chloro-5-cyanobenzoic acid is a solid with a predicted high boiling point, making it non-volatile under standard laboratory conditions. Therefore, it cannot be effectively removed by evaporation or distillation.

Troubleshooting Guides

Issue 1: My product and 2-chloro-5-cyanobenzoic acid are co-eluting during column chromatography.

This is a common issue when the desired product has a similar polarity to the unreacted starting material.

Root Cause Analysis:

The polarity of 2-chloro-5-cyanobenzoic acid, arising from its carboxylic acid and cyano groups, can cause it to have a similar retention factor (Rf) to a variety of polar organic compounds on silica gel or alumina.

Solutions:

-

Acid-Base Extraction Prior to Chromatography: This is the most effective and highly recommended first step. By performing a liquid-liquid extraction with a mild aqueous base, you can selectively convert the acidic 2-chloro-5-cyanobenzoic acid into its water-soluble carboxylate salt, which will partition into the aqueous phase, leaving your neutral or basic product in the organic phase.[2][4]

-

Step-by-Step Protocol for Acid-Base Extraction:

-

Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).

-

Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO₂ evolution.

-

Allow the layers to separate. The deprotonated 2-chloro-5-cyanobenzoic acid will be in the upper aqueous layer (if the organic solvent is denser than water, like dichloromethane) or the lower aqueous layer (if the organic solvent is less dense than water, like ethyl acetate).

-

Drain the aqueous layer.

-

To ensure complete removal, repeat the extraction of the organic layer with fresh aqueous base two more times.

-

Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your product, now free of the acidic impurity.

-

-

-

Modify the Chromatographic Mobile Phase: If you must use chromatography to separate the compounds, consider the following:

-

For Normal-Phase Chromatography (Silica Gel): Adding a small amount of acetic acid or formic acid to the eluent can help to suppress the ionization of the carboxylic acid, potentially altering its interaction with the stationary phase and improving separation.

-

For Reversed-Phase Chromatography (C18): Using a buffered mobile phase can control the ionization state of the carboxylic acid and improve peak shape and resolution.

-

Decision Workflow for Co-elution Issues

Caption: Decision tree for resolving co-elution problems.

Issue 2: Residual 2-chloro-5-cyanobenzoic acid remains in my product even after aqueous extraction.

This indicates that the extraction was not efficient enough.

Root Cause Analysis:

-

Insufficient Base: Not enough base was used to deprotonate all of the 2-chloro-5-cyanobenzoic acid.

-

Incorrect pH: The pH of the aqueous layer was not high enough to ensure complete deprotonation. The pKa of 2-chloro-5-cyanobenzoic acid is predicted to be around 2.31. For effective extraction, the pH of the aqueous phase should be at least 2 pH units above the pKa.

-

Insufficient Mixing: The two phases were not mixed vigorously enough to allow for efficient transfer of the carboxylate salt into the aqueous layer.

-

Emulsion Formation: An emulsion may have formed, trapping some of the organic layer containing the product and the unreacted acid.

Solutions:

-

Optimize Extraction Conditions:

-

Ensure an Excess of Base: Use a sufficient amount of a saturated solution of a weak base like sodium bicarbonate.

-

Check the pH: After shaking, test the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

-

Increase Mixing: Shake the separatory funnel vigorously for at least 1-2 minutes.

-

Break Emulsions: If an emulsion forms, try adding a small amount of brine or allowing the funnel to stand for a longer period. Gentle swirling can also help. In stubborn cases, filtering the mixture through a pad of celite can break the emulsion.

-

-

Perform Multiple Extractions: It is more effective to perform three smaller extractions than one large one.

Issue 3: I am trying to purify my product by recrystallization, but the unreacted starting material is co-crystallizing.

This occurs when the solubility profiles of your product and 2-chloro-5-cyanobenzoic acid are very similar in the chosen solvent system.

Root Cause Analysis:

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. If both your product and the starting material have similar solubilities, they will crystallize out together.

Solutions:

-

Perform an Acid-Base Extraction First: As with chromatography, an initial acid-base extraction to remove the acidic impurity is the most robust solution before attempting recrystallization.

-

Solvent Screening for Recrystallization: If an extraction is not feasible, a thorough solvent screen is necessary.

General Principles for Solvent Selection:

-

"Like dissolves like" is a good starting point. Consider the polarity of your product and the starting material.

-

A good recrystallization solvent will have a boiling point below the melting point of the compound to be recrystallized.

-

Often, a mixed solvent system (one solvent in which the compound is soluble and another in which it is less soluble) can provide the fine-tuning needed for successful recrystallization.

Recommended Solvents to Screen for 2-Chloro-5-Cyanobenzoic Acid Removal: Based on the properties of similar aromatic carboxylic acids, the following solvents and solvent systems are good candidates for screening.

-

| Solvent/System | Rationale |

| Water (hot) | 2-Chloro-5-cyanobenzoic acid is expected to have increased solubility in hot water compared to cold water. If your product is not water-soluble, this could be an effective recrystallization solvent.[1] |

| Ethanol/Water | A common and effective mixed solvent system for polar organic compounds. The ratio can be adjusted to optimize the differential solubility. |

| Toluene | A non-polar aromatic solvent that may offer different solubility profiles for your product versus the starting material. |

| Ethyl Acetate/Hexane | A versatile mixed solvent system that allows for a wide range of polarities to be explored. |

Workflow for Recrystallization

Caption: General workflow for purification by recrystallization.

References

-

Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved February 26, 2026, from [Link]

-

The Exam Formula. (n.d.). Organic Techniques. Retrieved February 26, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 26, 2026, from [Link]

-

Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved February 26, 2026, from [Link]

-

University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs. Retrieved February 26, 2026, from [Link]

-

YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved February 26, 2026, from [Link]

-

PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved February 26, 2026, from [Link]

- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.

- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.

-

Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved February 26, 2026, from [Link]

-

Reddit. (2021, March 13). If carboxylic acid is polar, why is it in the organic layer during liquid extractions?? Retrieved February 26, 2026, from [Link]

-

ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. Retrieved February 26, 2026, from [Link]

-

(n.d.). EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved February 26, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Flash Chromatography. Retrieved February 26, 2026, from [Link]

-

(n.d.). Acid-Base Extraction. Retrieved February 26, 2026, from [Link]

-

CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved February 26, 2026, from [Link]

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved February 26, 2026, from [Link]

-

(n.d.). Recrystallization of Benzoic Acid. Retrieved February 26, 2026, from [Link]

-

Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved February 26, 2026, from [Link]

-

PubChemLite. (n.d.). 2-chloro-5-cyanobenzoic acid (C8H4ClNO2). Retrieved February 26, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-cyanobenzoic acid | C8H4ClNO2 | CID 14203095. Retrieved February 26, 2026, from [Link]

-

AMERICAN ELEMENTS. (n.d.). 2-Chloro-5-cyanobenzoic acid | CAS 89891-83-8. Retrieved February 26, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-chloro- (CAS 118-91-2). Retrieved February 26, 2026, from [Link]

-

CP Lab Safety. (n.d.). 2-Chloro-5-cyanobenzoic acid, 98% Purity, C8H4ClNO2, 10 grams. Retrieved February 26, 2026, from [Link]

- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.

-

ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved February 26, 2026, from [Link]

Sources

Technical Support Center: Storage and Handling of 2-Chloro-5-cyanobenzoyl Chloride to Prevent Hydrolysis

Welcome to the technical support guide for 2-Chloro-5-cyanobenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Due to its chemical nature as an acyl chloride, 2-Chloro-5-cyanobenzoyl chloride is highly susceptible to hydrolysis, a degradation pathway that can compromise experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent moisture-induced degradation during storage and handling.

Troubleshooting Guide: Issues Related to Reagent Degradation

When experiments do not proceed as expected, reagent integrity is a primary suspect. Hydrolysis of 2-Chloro-5-cyanobenzoyl chloride is a common cause of failure in reactions where it is a key starting material. The table below outlines common problems, their likely cause related to hydrolysis, and actionable solutions.

| Observed Problem | Probable Cause (Hydrolysis-Related) | Recommended Solution & Preventative Action |

| Poor or No Yield in Acylation Reaction | The acyl chloride has hydrolyzed to the less reactive 2-chloro-5-cyanobenzoic acid, reducing the concentration of the active reagent.[1][2] | Solution: Confirm degradation via analytical methods (see FAQ 4). If degraded, procure a fresh batch. Prevention: Strictly adhere to the recommended storage and handling protocols outlined below. Ensure all reaction glassware is flame-dried or oven-dried and reactions are run under an inert atmosphere. |

| Inconsistent/Irreproducible Results | Partial or variable hydrolysis of the starting material between experiments leads to inconsistent molar equivalents of the active reagent. | Solution: Aliquot the reagent upon receipt into smaller, single-use quantities under an inert atmosphere to prevent repeated exposure of the bulk container to ambient air. Prevention: Use a fresh aliquot for each experiment. Avoid opening the main stock container frequently. |

| Solid Reagent is Clumped or Appears "Wet" | The solid has absorbed atmospheric moisture. This is a strong physical indicator that significant hydrolysis has occurred. The "wetness" may be due to the formation of hydrochloric acid.[3][4] | Solution: The reagent is likely compromised. It is strongly recommended to discard it according to approved waste disposal procedures and use a fresh, unopened container.[3] Prevention: Store the reagent in a desiccator over a suitable drying agent and under an inert gas atmosphere.[4] |

| Fuming or Acrid Smell Upon Opening Container | The acyl chloride is reacting with moisture in the air to produce hydrogen chloride (HCl) gas, which is a byproduct of hydrolysis.[5][6] | Solution: Handle the container exclusively in a chemical fume hood.[7] While some fuming is expected with acyl chlorides, excessive fuming indicates a potential packaging seal failure or improper storage. Prevention: Ensure the container cap is tightly sealed immediately after use. Consider using a secondary seal like paraffin film for long-term storage. |

Visual Troubleshooting Workflow

If you suspect your 2-Chloro-5-cyanobenzoyl chloride has been compromised, follow this logical workflow to diagnose the issue and determine the appropriate course of action.

Sources

- 1. study.com [study.com]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 7. 2-Cyanobenzyl chloride(2856-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

solving low reactivity of 2-Chloro-5-cyanobenzoyl chloride with steric amines

Topic: Overcoming Steric & Electronic Barriers in Amidation Reactions Ticket ID: #RXN-CN-CL-005 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Ortho-Effect" Paradox

Welcome to the technical support center. You are likely here because your reaction between 2-chloro-5-cyanobenzoyl chloride and a sterically hindered amine (e.g., tert-butylamine, diisopropylamine, or complex heterocycles) has stalled or resulted in hydrolysis products (2-chloro-5-cyanobenzoic acid).

The Core Problem: This substrate presents a classic "Push-Pull" conflict:

-

Electronic Activation (The Pull): The 5-cyano group is strongly electron-withdrawing (

), making the carbonyl carbon highly electrophilic. Theoretically, this should accelerate the reaction. -

Steric Deactivation (The Push): The 2-chloro substituent creates significant steric bulk at the ortho position. This physically blocks the Bürgi-Dunitz trajectory (the 107° angle of attack) required for the amine to strike the carbonyl.

The Result: The high electrophilicity makes the acid chloride extremely sensitive to moisture (hydrolysis), while the steric bulk prevents the bulky amine from reacting. The acid chloride "dies" (hydrolyzes) before the amine can "arrive."

Diagnostic Flowchart

Before altering your protocol, determine the root cause of the failure using this decision matrix.

Figure 1: Diagnostic logic for hindered amidation failures.

The Solution: Nucleophilic Catalysis (The "Spacer" Effect)

To solve the steric clash, you cannot simply force the amine. You must change the mechanism using DMAP (4-Dimethylaminopyridine) .

Why it works: DMAP attacks the acid chloride to form an N-acylpyridinium salt . This intermediate is:

-

More Electrophilic: The positive charge on the nitrogen pulls electron density strongly.

-

Sterically Accessible: The acyl group is now extended away from the 2-chloro steric wall, allowing the bulky amine to attack the intermediate more easily than the parent acid chloride.

Mechanism of Action

Figure 2: The "Steglich-type" activation mechanism moves the reaction site away from the ortho-chloro hindrance.

Recommended Protocols

Method A: The "Gold Standard" (Catalytic DMAP)

Best for: Moderately hindered amines, moisture-sensitive setups.

| Parameter | Specification | Reason |

| Solvent | Anhydrous DCM or THF | Polar aprotic solvents stabilize the ionic intermediate. |

| Base | DIPEA (Hunig's Base) | Non-nucleophilic proton scavenger; prevents HCl accumulation. |

| Catalyst | DMAP (10-20 mol%) | Essential for forming the active acyl-pyridinium species. |

| Temp | 0°C | Control initial exotherm, then allow kinetics to catch up. |

Step-by-Step:

-

Dry all glassware in an oven (>120°C) for 2 hours. Cool under N2 flow.

-

Dissolve Amine (1.0 equiv) and DIPEA (1.2 equiv) in Anhydrous DCM [1].

-

Add DMAP (0.1 equiv) .

-

Cool to 0°C.

-

Add 2-Chloro-5-cyanobenzoyl chloride (1.1 equiv) dropwise (dissolved in minimal DCM).

-

Warm to Room Temperature (RT) and stir for 12 hours.

-

Check LCMS.[1] If incomplete, heat to reflux (40°C) for 2 hours.

Method B: The "Nuclear Option" (Pyridine Solvent)

Best for: Extremely hindered amines (e.g., t-butyl, adamantyl) or unreactive anilines.

Step-by-Step:

-

Dissolve Amine (1.0 equiv) in pure Pyridine (0.5 M concentration) .

-

Note: Pyridine acts as both solvent, base, and catalyst.

-

-

Add 2-Chloro-5-cyanobenzoyl chloride (1.5 equiv) at RT.

-

Heat to 90°C (or reflux) for 4-6 hours.

-

Workup Caution: Pyridine is difficult to remove. Wash organic layer with 1M HCl (3x) to protonate and extract the pyridine into the aqueous layer.

Troubleshooting & FAQs

Q1: The reaction turns black/dark brown immediately. Is it ruined?

-

Likely Cause: Electron-deficient benzoyl chlorides (like 5-cyano) can form charge-transfer complexes with amines, or trace metal impurities can cause color changes.

-

Action: Do not discard. Check LCMS/TLC. Often the color is a minor impurity, and the product is intact.

Q2: I see the product mass, but I can't separate it from the carboxylic acid byproduct.

-

Solution: The 2-chloro-5-cyanobenzoic acid is highly acidic due to the CN group.

-

Protocol: Dissolve crude in EtOAc. Wash with saturated NaHCO3 (3x) . The acid will deprotonate and move to the aqueous layer. The amide stays in the organic layer.

Q3: Can I use Schotten-Baumann conditions (NaOH/Water/DCM)?

-

Verdict: NO.

-

Reason: As noted in the Executive Summary, the 5-CN group makes the acid chloride too reactive toward water. In a biphasic system, hydrolysis will outcompete the slow attack of a steric amine [2].

Q4: Safety Warning regarding the Cyano group?

-

Critical: While the CN group is bonded to the ring, avoid strong acidic workups at high temperatures, which could theoretically liberate HCN. More importantly, 2-chloro-5-cyanobenzoyl chloride is a lachrymator and corrosive [3]. Handle only in a fume hood.

References

-

BenchChem Technical Support. (2025).[2][3][4] Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Retrieved from

-

National Institutes of Health (NIH). (2023). Solvent-controlled amidation of acid chlorides at room temperature. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-cyanobenzoyl chloride. Retrieved from

-

Zipse, H. et al. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis. Retrieved from

Sources

quenching excess thionyl chloride in 2-Chloro-5-cyanobenzoyl chloride synthesis

Topic: Synthesis of 2-Chloro-5-cyanobenzoyl chloride Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published

Executive Summary

You are synthesizing 2-Chloro-5-cyanobenzoyl chloride from its benzoic acid precursor using thionyl chloride (

"Quenching" in this context refers strictly to:

-

Physical Removal: Evaporating excess

from the product. -

Waste Neutralization: Chemically destroying the distilled

and off-gases in a separate trap.

Module 1: The Removal Protocol (Product Isolation)

Use this protocol to isolate the acid chloride without degradation.

The "Toluene Chase" Method

The most effective way to remove excess thionyl chloride is azeotropic co-evaporation using anhydrous toluene. Thionyl chloride (

Step-by-Step Procedure

-

Reaction Check: Ensure the reaction is complete (clear solution, cessation of HCl gas evolution).

-

Bulk Removal (Vacuum Distillation):

-

Equip the flask with a short-path distillation head or connect to a rotary evaporator with a chemically resistant pump (e.g., PTFE diaphragm).

-

Temperature: Heat the bath to 40–50°C . Do not exceed 60°C to avoid thermal decomposition of the nitrile group or darkening of the product.

-

Pressure: Slowly lower pressure to <50 mbar. Collect the bulk

in a dry ice/acetone cooled trap.

-

-

The Toluene Chase (Critical Step):

-

Once the volume is reduced to an oil/solid residue, break the vacuum with dry nitrogen (NOT air).

-

Add anhydrous toluene (approx. 2–3 mL per gram of starting material).

-